[(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride

Catalog No.
S3453628
CAS No.
90389-17-6
M.F
C10H14Cl3N
M. Wt
254.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,6-Dichlorophenyl)methyl](propyl)amine hydrochl...

CAS Number

90389-17-6

Product Name

[(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]propan-1-amine;hydrochloride

Molecular Formula

C10H14Cl3N

Molecular Weight

254.6 g/mol

InChI

InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h3-5,13H,2,6-7H2,1H3;1H

InChI Key

IKSLKILHZYJJAG-UHFFFAOYSA-N

SMILES

CCCNCC1=C(C=CC=C1Cl)Cl.Cl

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)Cl.Cl

(2,6-Dichlorophenyl)methylamine hydrochloride is an organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to a propylamine moiety. The compound has the molecular formula C10H14Cl2NC_{10}H_{14}Cl_2N and a molecular weight of approximately 254.5839 g/mol. Its chemical structure features two chlorine atoms positioned at the 2 and 6 positions of the phenyl ring, contributing to its biological activity and chemical properties.

  • Chemical Suppliers

    Several chemical suppliers offer (2,6-Dichlorophenyl)methyl: propylamine hydrochloride, but the product descriptions typically focus on its availability for purchase rather than its research applications [, ].

  • Similar Compounds

    Research has been conducted on compounds with similar structures, such as those containing a dichlorophenyl moiety or a propylamine group. However, these studies may not directly translate to (2,6-Dichlorophenyl)methyl: propylamine hydrochloride [, ].

Possible Research Areas (Speculative):

Given the lack of concrete data, it's only possible to speculate on potential research areas for this compound. Here are some possibilities:

  • Medicinal Chemistry: The presence of the dichlorophenyl group suggests potential for investigating its bioactivity. However, further research would be needed to determine its specific effects.
  • Material Science: The compound's structure might be of interest for studies on material properties, but more information on its synthesis and characterization would be required.

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: This compound can be reduced to yield secondary or tertiary amines.
  • Substitution: The chlorine atoms on the phenyl ring can be substituted with various functional groups through nucleophilic aromatic substitution reactions.

These reactions are significant for further functionalization and modification of the compound for various applications.

Research indicates that (2,6-Dichlorophenyl)methylamine hydrochloride exhibits notable biological activities. It has been studied for its potential effects on:

  • Neurotransmitter Systems: The compound may interact with neurotransmitter receptors, influencing mood and behavior.
  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity, making it a candidate for further investigation in medicinal chemistry.
  • Cancer Research: Its ability to inhibit cell proliferation by disrupting tubulin polymerization suggests potential applications in cancer therapy.

The synthesis of (2,6-Dichlorophenyl)methylamine hydrochloride typically involves the following steps:

  • Preparation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with propylamine in an organic solvent such as dichloromethane or toluene.
  • Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.

This method allows for efficient production while maintaining high purity levels.

(2,6-Dichlorophenyl)methylamine hydrochloride has several applications across various fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent in treating neurological disorders and infections makes it valuable in drug development.
  • Biochemical Research: Used as a reagent in biochemical assays to study enzyme interactions and cellular processes.
  • Material Science: Investigated for its role in developing new materials due to its unique chemical properties.

Interaction studies have shown that (2,6-Dichlorophenyl)methylamine hydrochloride can influence various biochemical pathways:

  • Enzyme Inhibition: It interacts with key enzymes involved in cellular metabolism, potentially affecting metabolic pathways.
  • Cell Signaling Modulation: The compound may alter signaling pathways related to stress responses and apoptosis, indicating its role in cell survival mechanisms.

These interactions highlight its significance in both therapeutic and research contexts.

Several compounds share structural similarities with (2,6-Dichlorophenyl)methylamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
(2,4-Dichlorophenyl)methylamine hydrochloride46190-62-9Different chlorine substitution pattern
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride1158411-69-8Contains methoxy groups enhancing biological activity
(2,3-Dichlorophenyl)methylamine hydrochloride1158412-49-7Variations in dichloro positions affecting reactivity

The uniqueness of (2,6-Dichlorophenyl)methylamine hydrochloride lies in its specific chlorine positioning and resultant biological activity profile, distinguishing it from these similar compounds.

Dates

Modify: 2023-08-19

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